molecular formula C12H11Cl2N3S B5851466 acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone

acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No. B5851466
M. Wt: 300.2 g/mol
InChI Key: UBMIHQXYVQBKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone, also known as DCTH, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCTH is a thiosemicarbazone derivative that has been shown to have a variety of biological effects, including anti-cancer and anti-viral properties.

Mechanism of Action

The mechanism of action of acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, which is an enzyme that is essential for DNA synthesis. By inhibiting ribonucleotide reductase, acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone prevents cancer cells from dividing and replicating. acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-viral properties, acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has been shown to have anti-inflammatory and antioxidant effects. acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, due to its ability to protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone in lab experiments is its high purity and stability. acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone in lab experiments is its potential toxicity. acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has been shown to be toxic to some types of cells, and researchers must take care to use appropriate safety measures when handling the compound.

Future Directions

There are many potential future directions for research on acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone. One area of interest is the development of acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone-based therapies for cancer and viral infections. Researchers are also interested in studying the mechanism of action of acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone in more detail, in order to better understand how it works and how it can be optimized for therapeutic use. Additionally, there is interest in exploring the use of acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone in the treatment of neurodegenerative diseases, as well as other conditions such as diabetes and cardiovascular disease.

Synthesis Methods

The synthesis of acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone involves the reaction of 3,4-dichlorophenyl isothiocyanate with thiosemicarbazide in the presence of a base. The resulting product is then reacted with hydrazine hydrate to yield acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone. The synthesis method has been optimized to yield high purity acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone, which is important for its use in scientific research.

Scientific Research Applications

Acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has been studied extensively for its potential applications in scientific research. One of the most promising applications of acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone is in the treatment of cancer. acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia. acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has also been shown to have anti-viral properties, and has been studied for its potential use in the treatment of viral infections such as HIV and hepatitis C.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3S/c1-7(2)16-17-12-15-11(6-18-12)8-3-4-9(13)10(14)5-8/h3-6H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMIHQXYVQBKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dichlorophenyl)-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.